![molecular formula C8H4BrN3O4 B053222 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 115581-82-3](/img/structure/B53222.png)
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione (6-Br-7-NO2-QXD) is a heterocyclic compound belonging to the quinoxaline class of compounds. It is a versatile compound that has been widely studied due to its unique properties and potential applications in a variety of fields.
Scientific Research Applications
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown significant anti-cancer and anti-proliferative activities . For example, 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide derivatives were found to inhibit the proliferation of human lung adenocarcinoma cell line A549 and human large cell lung cancer cell line NCI-H460 .
Anti-Microbial Activity
Quinoxaline derivatives have been found to exhibit anti-microbial properties against various targets, receptors, or microorganisms .
Anti-Convulsant Activity
Some quinoxaline derivatives have been studied for their potential anti-convulsant activities .
Anti-Tuberculosis Activity
Quinoxaline derivatives have also been explored for their potential anti-tuberculosis activities .
Anti-Malarial Activity
Quinoxaline derivatives were first synthesized and tested for antimalarial activity several decades ago .
Anti-Leishmanial Activity
Some quinoxaline derivatives have shown potential anti-leishmanial activities .
Anti-HIV Activity
Quinoxaline derivatives have been studied for their potential anti-HIV activities .
Anti-Inflammatory Activity
Quinoxaline derivatives have been found to exhibit anti-inflammatory properties .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, are known to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties, suggesting that they may interact with their targets in multiple ways .
Result of Action
Some quinoxaline derivatives have shown inhibition activity, suggesting potential therapeutic effects .
properties
IUPAC Name |
6-bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQAKUPJVUMART-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Br)NC(=O)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559761 |
Source
|
Record name | 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
115581-82-3 |
Source
|
Record name | 6-Bromo-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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